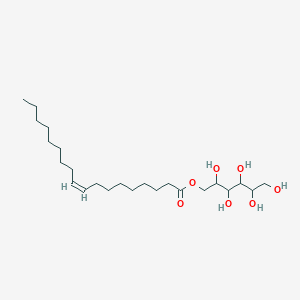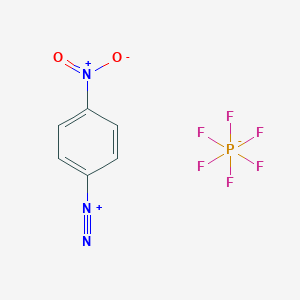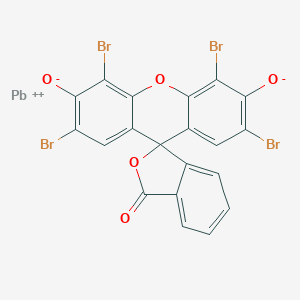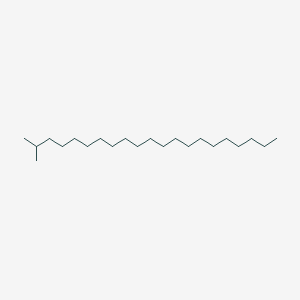
2-Methylhenicosane
Übersicht
Beschreibung
2-Methylhenicosane is a chemical compound with the molecular formula C22H46 . It has an average mass of 310.601 Da and a monoisotopic mass of 310.359955 Da .
Molecular Structure Analysis
The molecular structure of 2-Methylhenicosane consists of a long hydrocarbon chain with 22 carbon atoms, one of which is a methyl group . The molecule has 18 freely rotating bonds .Physical And Chemical Properties Analysis
2-Methylhenicosane has a density of 0.8±0.1 g/cm3, a boiling point of 351.9±5.0 °C at 760 mmHg, and a flash point of 130.9±10.8 °C . It has a molar refractivity of 103.9±0.3 cm3 and a molar volume of 392.1±3.0 cm3 . The compound has no H bond acceptors or donors .Wissenschaftliche Forschungsanwendungen
Solar Energy Utilization in Degradation of 2-Chlorophenol by Immobilized Photosensitizers : This study examines the use of solar radiation for wastewater treatment, using sensitizers immobilized in silane gel. This could be relevant for environmental applications of 2-Methylhenicosane if it behaves similarly under solar radiation (Gryglik et al., 2004).
Analysis of Global Trends and Gaps for Studies about 2,4-D Herbicide Toxicity : This review provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity, which may be relevant for understanding the environmental and health impacts of 2-Methylhenicosane if it shares similar properties (Zuanazzi et al., 2020).
Role of Basic Science in the Development of New Medicines : This paper discusses how studies of small molecules can lead to new therapeutic agents, suggesting potential medical applications for 2-Methylhenicosane if it has unique bioactive properties (Samuelsson, 2012).
A New Metabolomic Signature in Type-2 Diabetes Mellitus and Its Pathophysiology : This study identified a metabolic signature including glyoxylate in type-2 diabetes patients, indicating potential use of 2-Methylhenicosane in metabolic studies if it has relevant biochemical properties (Padberg et al., 2014).
Characterization of the Methylene 13C Chemical Shift Tensor in the Normal Alkane n-C20H42 : This research on the NMR chemical shifts in n-eicosane might offer insights into the structural analysis of 2-Methylhenicosane (Vanderhart, 1976).
Eigenschaften
IUPAC Name |
2-methylhenicosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2)3/h22H,4-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMPJOXNMWUULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336027 | |
| Record name | Heneicosane, 2-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylhenicosane | |
CAS RN |
1560-82-3 | |
| Record name | Heneicosane, 2-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



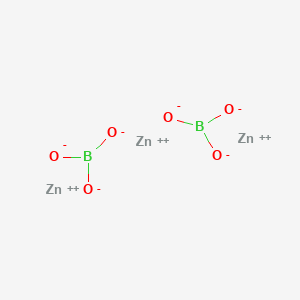

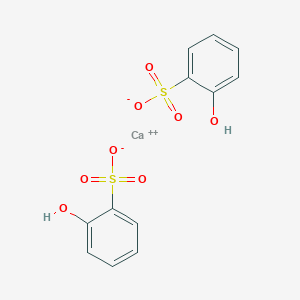

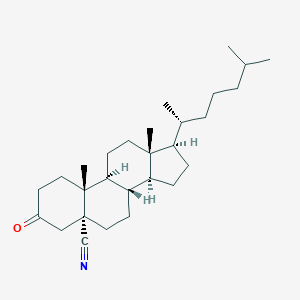
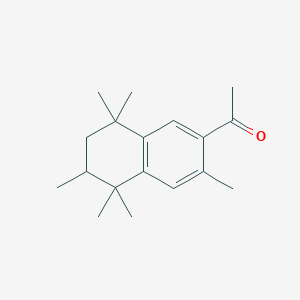
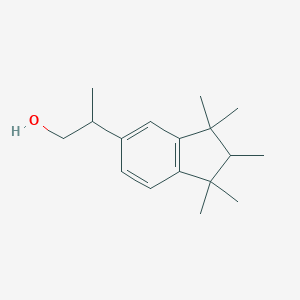
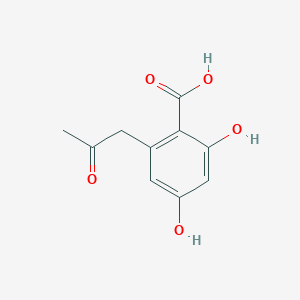
![2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-](/img/structure/B74968.png)
